Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride
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Description
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride is a useful research compound. Its molecular formula is C10H12BrClFNO2 and its molecular weight is 312.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis in Anticancer Agents : A range of S-glycosyl and S-alkyl derivatives, including compounds related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and shown significant in vitro anticancer activities against different cancer cell lines. These compounds, such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, exhibit active cytotoxic agents properties (Saad & Moustafa, 2011).
Antidepressant Activity
- Potential Antidepressant Properties : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a related bromo compound, showed antidepressant activities in mice. This suggests the potential for compounds in this family, including Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, to be investigated for antidepressant properties (Yuan, 2012).
Antiandrogen Activity
- Antiandrogenic Effects : Derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and tested for antiandrogen activity. This research could lead to the development of novel antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Cardiovascular Research
- Cardiovascular Pharmacology : Research on analogs of indorenate, including compounds like Methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride, has been conducted to evaluate their cardiovascular effects. This includes studying their antihypertensive effects and actions on blood pressure and vascular tone (Pérez-Alvarez et al., 1999).
Material Science
- Copolymerization in Material Science : Ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and utilized in the copolymerization with styrene for potential applications in material science (Kharas et al., 2016).
Amino Acid Synthesis
- Amino Acid Synthesis : Research includes the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, which are structurally similar to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride. This research is significant for developing novel amino acids (Laue et al., 2000).
Antimalarial Activity
- Antimalarial Drug Development : Studies on compounds such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been conducted. These compounds have shown excellent activity against resistant strains of malaria, suggesting potential applications in antimalarial drug development (Werbel et al., 1986).
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHBEOMKWJVGY-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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